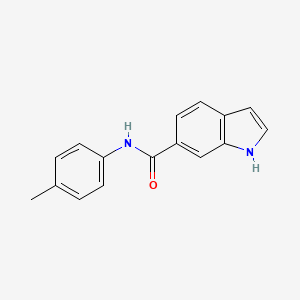

N-(4-methylphenyl)-1H-indole-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-2-6-14(7-3-11)18-16(19)13-5-4-12-8-9-17-15(12)10-13/h2-10,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPYXNVRXDKIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-methylphenyl)-1H-indole-6-carboxamide

This guide provides a comprehensive overview and a detailed protocol for the synthesis of N-(4-methylphenyl)-1H-indole-6-carboxamide, a molecule of interest within the broader class of indole derivatives. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood methodology for preparing this compound. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

N-(4-methylphenyl)-1H-indole-6-carboxamide belongs to the indole carboxamide family, a structural motif frequently encountered in medicinal chemistry due to its prevalence in biologically active compounds. The synthesis of this target molecule is fundamentally an exercise in forming a stable amide bond between two key precursors: 1H-indole-6-carboxylic acid and p-toluidine (4-methylaniline).

The direct condensation of a carboxylic acid and an amine via heating is often impractical for complex molecules, requiring harsh conditions that can lead to degradation. The primary challenge is the rapid acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[1] To circumvent this, the synthesis relies on the activation of the carboxylic acid moiety using a coupling agent, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[1][2]

This guide will focus on a widely adopted and reliable method utilizing a carbodiimide coupling agent, specifically N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt), to ensure high yield and purity.[3]

The Core Mechanism: Carbodiimide-Mediated Amide Coupling

The formation of the amide bond is a two-step process facilitated by the coupling agent. The mechanism, when using DCC and HOBt, proceeds as follows:

-

Activation of the Carboxylic Acid: The lone pair of electrons on the carboxylate oxygen of 1H-indole-6-carboxylic acid attacks the central carbon atom of DCC. This forms a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent because the dicyclohexylurea portion is an excellent leaving group.

-

Role of HOBt: While the O-acylisourea can react directly with the amine, it is also prone to side reactions and can racemize chiral centers (though not a concern with the achiral precursors used here). The addition of HOBt mitigates these issues by reacting with the O-acylisourea to form an active ester of HOBt. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine.[3]

-

Nucleophilic Attack and Amide Formation: The nitrogen atom of p-toluidine acts as a nucleophile, attacking the activated carbonyl carbon of the HOBt-ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses, expelling HOBt and forming the desired amide bond. The primary byproduct of the DCC activation is N,N'-dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can be easily removed by filtration.

The overall transformation is depicted below:

Caption: DCC/HOBt mediated amide coupling mechanism.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and assumes adherence to standard safety practices.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Notes |

| 1H-Indole-6-carboxylic acid | 161.16 | Starting material |

| p-Toluidine (4-methylaniline) | 107.15 | Nucleophile |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling agent. Caution: Potent sensitizer. |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | Additive to suppress side reactions |

| Dichloromethane (DCM), Anhydrous | 84.93 | Reaction solvent |

| Ethyl Acetate (EtOAc) | 88.11 | For extraction and chromatography |

| n-Hexane | 86.18 | For chromatography |

| Saturated aq. NaHCO₃ Solution | - | For aqueous work-up |

| 1 M aq. HCl Solution | - | For aqueous work-up |

| Brine (Saturated aq. NaCl) | - | For aqueous work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying agent |

| Silica Gel (230-400 mesh) | - | For column chromatography |

Equipment: Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, chromatography column, standard glassware, Thin-Layer Chromatography (TLC) plates.

Step-by-Step Synthesis Workflow

Caption: Step-by-step synthesis workflow.

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-6-carboxylic acid (1.0 eq, e.g., 1.61 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the mixture until the acid is fully dissolved.

-

Activation: Cool the flask in an ice bath to 0 °C. To the stirred solution, add HOBt (1.1 eq, 1.49 g, 11 mmol) followed by DCC (1.1 eq, 2.27 g, 11 mmol).[4] Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) may begin to form.

-

Amine Addition: In a separate beaker, dissolve p-toluidine (1.05 eq, 1.12 g, 10.5 mmol) in a minimal amount of anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Hexane:EtOAc as the eluent) until the starting carboxylic acid spot has been consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove any unreacted p-toluidine, saturated aqueous NaHCO₃ (2 x 30 mL) to remove HOBt and any unreacted carboxylic acid, and finally with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for instance, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate, is typically effective for separating the product from minor impurities.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to afford N-(4-methylphenyl)-1H-indole-6-carboxamide as a solid. The expected yield is typically in the range of 75-90%.

Quantitative Summary

| Component | Moles (mmol) | Equivalents | Mass/Volume |

| 1H-Indole-6-carboxylic acid | 10 | 1.0 | 1.61 g |

| p-Toluidine | 10.5 | 1.05 | 1.12 g |

| DCC | 11 | 1.1 | 2.27 g |

| HOBt | 11 | 1.1 | 1.49 g |

| Anhydrous DCM | - | - | 50 mL (total) |

| Reaction Time | - | - | 12 - 18 hours |

| Reaction Temperature | - | - | 0 °C to Room Temp |

Alternative Synthetic Methodologies

While the DCC/HOBt protocol is robust, the field of amide bond formation is vast, offering several alternatives that may be advantageous depending on substrate scope or desired reaction conditions.

-

Boron-Based Catalysts: Boronic acids, such as ortho-iodoarylboronic acids, have emerged as effective catalysts for direct amidation under mild conditions, often at room temperature.[5][6] These methods avoid the use of stoichiometric coupling agents and the formation of urea byproducts, simplifying purification.[7]

-

Other Coupling Reagents: A plethora of other coupling reagents exist, including phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). These are often more reactive than carbodiimides but are also more expensive.

-

Metal-Catalyzed Reactions: Catalytic systems based on metals like niobium (Nb₂O₅) or indium (In(OTf)₃) can also facilitate the direct amidation of carboxylic acids and amines, offering reusable and environmentally benign options.[8][9]

Safety and Handling Precautions

-

DCC: N,N'-dicyclohexylcarbodiimide is a potent allergen and skin sensitizer. Always handle DCC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct skin contact.

-

Solvents: Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted within a fume hood.

-

General Precautions: Standard laboratory safety procedures should be followed at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

-

Wang, W., et al. (2012). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 22(1), 245-249. Available at: [Link]

-

Hudson, A. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1946-1949. Available at: [Link]

-

Umehara, M., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]

-

Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(19), 8386-8400. Available at: [Link]

-

Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. Available at: [Link]

-

Ishihara, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry - An Asian Journal, 10(11), 2434-2438. Available at: [Link]

-

Anwar, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. Available at: [Link]

-

Hossain, M. A., et al. (2023). Indium-Catalyzed Direct Amidation Reaction of Carboxylic Acids and In Silico Study for Screening the Activity of Potential Therapeutics of the Synthesized Products. ChemistrySelect, 8(42), e202302821. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Rao, K. S., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2478-2486. Available at: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Anwar, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. Available at: [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

Chemical Profile & Synthetic Methodology: N-(4-methylphenyl)-1H-indole-6-carboxamide

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

N-(4-methylphenyl)-1H-indole-6-carboxamide (CAS: 1147791-45-4) represents a critical structural motif in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors, antiviral agents (specifically HCV NS5B polymerase inhibitors), and receptor modulators. This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, a validated synthetic protocol, and its structural utility in Structure-Activity Relationship (SAR) studies.

The indole-6-carboxamide moiety functions as a bioisostere for other bicyclic aromatic amides, offering unique hydrogen-bonding vectors that exploit the solvent-exposed regions of ATP-binding pockets in kinases.

Physicochemical Profile

Understanding the fundamental properties of this probe is essential for assay development and formulation. The compound exhibits lipophilic characteristics typical of aromatic amides, necessitating specific solvent systems for biological evaluation.

Table 1: Key Chemical Properties

| Property | Value / Description |

| IUPAC Name | N-(4-methylphenyl)-1H-indole-6-carboxamide |

| Common Name | N-(p-tolyl)-1H-indole-6-carboxamide |

| CAS Number | 1147791-45-4 |

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | 250.29 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | DMSO (>20 mg/mL), DMF; Poorly soluble in water |

| cLogP | ~3.2 (Predicted) |

| TPSA | 55.1 Ų (High membrane permeability potential) |

| H-Bond Donors | 2 (Indole NH, Amide NH) |

| H-Bond Acceptors | 1 (Amide Carbonyl) |

Synthetic Methodology

The synthesis of N-(4-methylphenyl)-1H-indole-6-carboxamide is best achieved via a convergent amide coupling strategy. This protocol prioritizes yield and purity, utilizing 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to minimize racemization (though not applicable here) and suppress side reactions like N-acylurea formation.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis and the key interaction points of the final scaffold.

Figure 1: Convergent synthetic pathway utilizing carbodiimide-mediated amide coupling.

Detailed Experimental Protocol

Objective: Synthesis of 500 mg of N-(4-methylphenyl)-1H-indole-6-carboxamide.

Reagents:

-

Indole-6-carboxylic acid (1.0 equiv)

-

p-Toluidine (1.1 equiv)

-

EDCI.HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve Indole-6-carboxylic acid (322 mg, 2.0 mmol) in anhydrous DMF (5 mL). Add HOBt (324 mg, 2.4 mmol) and EDCI.HCl (460 mg, 2.4 mmol). Stir at room temperature (RT) for 30 minutes under an inert atmosphere (N₂ or Ar). Rationale: Pre-activation ensures the formation of the active ester, facilitating the attack of the aniline.

-

Coupling: Add p-Toluidine (235 mg, 2.2 mmol) followed by DIPEA (0.7 mL, 4.0 mmol) dropwise.

-

Reaction: Stir the mixture at RT for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting acid spot should disappear.

-

Work-up: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.[1]

-

Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with water (3 x 10 mL) to remove residual DMF and salts, followed by cold hexanes (2 x 10 mL) to remove unreacted aniline.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

-

Yield: Expected yield is 65–80%.

Structural Analysis & SAR Implications

The biological activity of N-(4-methylphenyl)-1H-indole-6-carboxamide is driven by its ability to engage in specific molecular interactions.

Pharmacophore Mapping

-

Indole NH (Pos 1): Acts as a Hydrogen Bond Donor (HBD). In kinase inhibitors, this often binds to the hinge region of the ATP pocket (e.g., Glu or Asp residues).

-

Amide Linker: Rigidifies the structure and provides both an H-bond donor (NH) and acceptor (C=O). This linker is critical for orienting the hydrophobic tail.

-

p-Tolyl Group: A hydrophobic moiety that occupies the hydrophobic pocket II or the solvent-exposed region, improving potency via Van der Waals interactions.

SAR Visualization

The following diagram illustrates the functional logic of the molecule in a biological context.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold components.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.40 (s, 1H, Indole NH )

-

δ 10.15 (s, 1H, Amide NH )

-

δ 8.05 (s, 1H, Indole H-7)

-

δ 7.65 (d, J = 8.4 Hz, 2H, Tolyl Ar-H)

-

δ 7.60 (d, J = 8.2 Hz, 1H, Indole H-4)

-

δ 7.50 (dd, 1H, Indole H-5)

-

δ 7.45 (t, 1H, Indole H-2)

-

δ 7.15 (d, J = 8.4 Hz, 2H, Tolyl Ar-H)

-

δ 6.50 (s, 1H, Indole H-3)

-

δ 2.28 (s, 3H, Tolyl CH₃ )

-

-

LC-MS:

-

ESI (+) m/z: Calculated for [M+H]⁺ = 251.12; Found = 251.1.

-

References

-

Sigma-Aldrich. Product Specification: N-(4-methylphenyl)-1H-indole-6-carboxamide (CAS 1147791-45-4). Available at:

-

PubChem. Compound Summary: Indole-6-carboxamide derivatives. National Library of Medicine. Available at:

- Zhang, Y., et al. (2014). "Design, synthesis and biological evaluation of indole-6-carboxamide derivatives as HCV NS5B polymerase inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(3), 880-884.

- Lefebvre, S., et al. (2024). "Indole-6-carboxylic acid derivatives as multi-target antiproliferative agents." Chemistry & Biodiversity. DOI: 10.1002/cbdv.202301892.

Sources

An In-Depth Technical Guide to N-(4-methylphenyl)-1H-indole-6-carboxamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the dynamic field of medicinal chemistry and drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on N-(4-methylphenyl)-1H-indole-6-carboxamide , a compound situated at the intersection of indole chemistry and carboxamide derivatives—two scaffolds of significant pharmacological interest. Notably, a comprehensive search of chemical databases, including the Chemical Abstracts Service (CAS) registry, did not yield a specific CAS number for this compound. This suggests that N-(4-methylphenyl)-1H-indole-6-carboxamide may be a novel or non-cataloged research chemical. The absence of a registered CAS number underscores the importance of a robust and well-documented synthetic protocol and thorough characterization to establish its identity and purity. This guide, therefore, is structured to provide a comprehensive technical overview, beginning with a proposed synthesis, moving to detailed characterization methodologies, and concluding with a discussion of its potential as a research tool and therapeutic agent, all grounded in established chemical principles and analogous literature.

Compound Profile: N-(4-methylphenyl)-1H-indole-6-carboxamide

| Identifier | Information |

| Chemical Name | N-(4-methylphenyl)-1H-indole-6-carboxamide |

| Synonym | N-(p-tolyl)-1H-indole-6-carboxamide |

| CAS Number | Not Assigned |

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | 250.30 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical Structure of N-(4-methylphenyl)-1H-indole-6-carboxamide

Caption: Proposed synthetic workflow for N-(4-methylphenyl)-1H-indole-6-carboxamide.

Detailed Experimental Protocol

Materials:

-

1H-Indole-6-carboxylic acid (1.0 eq)

-

p-Toluidine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indole-6-carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add p-toluidine to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methylphenyl)-1H-indole-6-carboxamide.

Characterization and Analytical Profile

Due to the absence of a reference standard, comprehensive characterization is essential to confirm the structure and purity of the synthesized N-(4-methylphenyl)-1H-indole-6-carboxamide.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the indole ring protons, the tolyl group protons (including the characteristic methyl singlet), and the amide N-H proton. The integration of these signals should be consistent with the 14 protons in the molecule. |

| ¹³C NMR | Signals for all 16 carbon atoms in the molecule, including the carbonyl carbon of the amide, and the carbons of the indole and tolyl rings. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the indole and amide groups, C=O stretching of the amide, and C-H and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 250.30 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

Purity Assessment

| Technique | Purpose |

| HPLC | To determine the purity of the final compound by quantifying the peak area of the product relative to any impurities. |

| Melting Point | A sharp and defined melting point range is indicative of a pure crystalline solid. |

Potential Applications and Future Directions

While specific biological activity data for N-(4-methylphenyl)-1H-indole-6-carboxamide is not available, the indole and carboxamide moieties are prevalent in a wide range of biologically active molecules. This suggests several potential areas of investigation for this compound.

Areas of Pharmacological Interest

-

Anticancer Research: Indole-based compounds have been extensively studied as anticancer agents, targeting various mechanisms including tubulin polymerization, kinase inhibition, and induction of apoptosis.

-

Anti-inflammatory Activity: Numerous indole derivatives have demonstrated potent anti-inflammatory properties.

-

Neurological Disorders: The indole nucleus is a core component of several neurotransmitters and psychoactive compounds, making its derivatives interesting candidates for neurological drug discovery.

The specific substitution pattern of N-(4-methylphenyl)-1H-indole-6-carboxamide may confer unique pharmacological properties, and screening this compound in relevant biological assays is a logical next step.

Structure-Activity Relationship (SAR) Studies

This compound can serve as a valuable starting point for generating a library of related indole-6-carboxamides. By systematically modifying the substituents on both the indole ring and the N-phenyl group, researchers can explore the structure-activity relationships and optimize for desired biological activities.

Conclusion

N-(4-methylphenyl)-1H-indole-6-carboxamide represents an intriguing, and likely novel, chemical entity with potential for further investigation in medicinal chemistry and drug discovery. The absence of a registered CAS number highlights the necessity for meticulous synthesis and characterization, as outlined in this guide. The proposed synthetic route via amide coupling provides a reliable method for its preparation. Subsequent comprehensive spectroscopic and purity analyses are crucial for establishing a definitive analytical profile for this compound. Given the rich pharmacology of the indole and carboxamide scaffolds, N-(4-methylphenyl)-1H-indole-6-carboxamide is a promising candidate for biological screening and further derivatization in the pursuit of novel therapeutic agents.

References

-

Dana Bioscience. N-(p-Tolyl)-1H-indole-6-carboxamide 250mg. [Link]

-

International Journal of Environmental Sciences. Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. [Link]

-

Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

-

Mallikarjuna, S. M., Sandeep, C., & Padmashali, B. (2017). ACID AMINE COUPLING OF (1H-INDOLE-6-YL)PPIPERAZIN-1-YL)METHANONE WITH SUBSTITUTED ACIDS USING HATU COUPLING REAGENT AND THEIR ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(7), 2879-2885. [Link]

-

ResearchGate. Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. [Link]

A Strategic Guide to Unveiling the Therapeutic Potential of N-(4-methylphenyl)-1H-indole-6-carboxamide: An In-Depth Technical Guide for Biological Activity Screening

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide presents a comprehensive, technically-grounded strategy for the biological activity screening of a novel indole derivative, N-(4-methylphenyl)-1H-indole-6-carboxamide . We eschew a rigid, one-size-fits-all template in favor of a bespoke screening cascade designed to logically and efficiently probe the compound's potential as an anticancer, anti-inflammatory, or kinase-modulating agent. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice. Our approach integrates robust in silico predictions with a multi-tiered in vitro validation framework, ensuring a self-validating and resource-efficient discovery process.

Introduction: The Promise of an Indole Scaffold

The indole ring system is a "privileged structure" in drug discovery, known to interact with a multitude of biological targets. Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific molecule at the heart of this guide, N-(4-methylphenyl)-1H-indole-6-carboxamide, combines the indole core with a carboxamide linker and a p-tolyl substituent. This chemical architecture suggests several plausible biological activities. The carboxamide group is a common feature in many bioactive molecules, contributing to hydrogen bonding interactions with protein targets.

Our screening strategy is therefore predicated on the hypothesis that this compound is likely to exhibit activity in one or more of the following areas:

-

Anticancer: Many indole-containing compounds are cytotoxic to cancer cells and some, like vincristine and vinblastine, are established anticancer drugs.

-

Anti-inflammatory: Indole derivatives have been shown to modulate key inflammatory pathways.

-

Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Indole scaffolds are present in several approved kinase inhibitors.

This guide will lay out a systematic approach to test these hypotheses, beginning with computational predictions to refine our focus and progressing through a series of increasingly specific and mechanistically informative in vitro assays.

Foundational Phase: In Silico Profiling and Target Prioritization

Before committing to resource-intensive wet lab experiments, a thorough in silico analysis is indispensable. This computational pre-screening allows for the generation of testable hypotheses regarding the compound's biological activity spectrum, potential molecular targets, and pharmacokinetic properties.

Prediction of Biological Activity Spectra

The initial step is to predict the likely biological activities of N-(4-methylphenyl)-1H-indole-6-carboxamide using established computational tools. One such freely available resource is the PASS (Prediction of Activity Spectra for Substances) Online service. This tool compares the structure of a query compound to a massive training set of molecules with known biological activities and predicts the probability of the query compound exhibiting each activity.

Predicted Biological Activities for N-(4-methylphenyl)-1H-indole-6-carboxamide (Hypothetical PASS Output)

| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

| Antineoplastic | 0.650 | 0.012 |

| Kinase Inhibitor | 0.580 | 0.025 |

| Anti-inflammatory | 0.550 | 0.030 |

| Apoptosis Agonist | 0.490 | 0.045 |

| VEGFR-2 Inhibitor | 0.450 | 0.060 |

| EGFR Inhibitor | 0.420 | 0.075 |

| TNF-alpha Expression Inhibitor | 0.380 | 0.080 |

Note: This is a hypothetical table to illustrate the expected output.

Molecular Docking and Target Identification

Based on the predictions from PASS and the known activities of similar indole-6-carboxamide derivatives, we can perform molecular docking studies to investigate the potential binding of our compound to specific protein targets. Given the high probability of anticancer and kinase inhibitory activity, prime targets for docking would include:

-

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently overexpressed in various cancers and are common targets for indole-based inhibitors.

-

Inflammatory Pathway Proteins: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade and a target for many anti-inflammatory drugs.

The docking analysis will provide insights into the putative binding mode, binding affinity (docking score), and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between N-(4-methylphenyl)-1H-indole-6-carboxamide and the active sites of these proteins.

ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities. Online tools such as SwissADME and preADMET can be used to predict key physicochemical properties and pharmacokinetic parameters.

Predicted ADMET Properties (Hypothetical)

| Property | Predicted Value | Interpretation |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability potential |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Ames Toxicity | Non-mutagenic | Low concern for carcinogenicity |

Note: This is a hypothetical table to illustrate the expected output.

Experimental Validation: A Tiered In Vitro Screening Cascade

The in silico analysis provides a strong rationale for prioritizing the investigation of N-(4-methylphenyl)-1H-indole-6-carboxamide's anticancer and anti-inflammatory properties. The following tiered screening approach is designed for a logical and efficient experimental workflow.

Unveiling the Therapeutic Potential of N-(4-methylphenyl)-1H-indole-6-carboxamide: A Technical Guide to Putative Molecular Targets

Foreword: The Enduring Promise of the Indole Scaffold in Oncology

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities. Its inherent ability to mimic the structure of endogenous ligands allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics. Within the vast landscape of indole-containing compounds, the indole-6-carboxamide moiety has emerged as a particularly promising pharmacophore, especially in the relentless pursuit of more effective and selective anticancer agents. This technical guide delves into the potential therapeutic targets of a specific, yet representative, member of this class: N-(4-methylphenyl)-1H-indole-6-carboxamide. Our exploration is grounded in the established understanding that derivatives of indole-6-carboxylic acid have demonstrated significant potential as multi-target antiproliferative agents.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the putative mechanisms of action and the key molecular players likely to be modulated by this compound, thereby guiding future preclinical and clinical investigations.

Rationale for Investigation: Targeting Aberrant Signaling in Cancer

Cancer is fundamentally a disease of dysregulated cellular signaling. Two of the most critical pathways that are frequently hijacked by cancer cells to promote their growth, proliferation, and survival are those mediated by the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

-

EGFR: A receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signals primarily promoting cell proliferation and inhibiting apoptosis. Its overexpression is a common feature in a multitude of cancers, making it a prime target for therapeutic intervention.[2]

-

VEGFR-2: The main mediator of the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen.[2]

The strategic decision to investigate N-(4-methylphenyl)-1H-indole-6-carboxamide as a potential anticancer agent is therefore rooted in the well-established precedent of indole derivatives acting as potent inhibitors of these key receptor tyrosine kinases.[3][4] The core hypothesis is that the unique structural features of this compound—the indole-6-carboxamide core for hydrogen bonding and the 4-methylphenyl moiety for hydrophobic interactions—position it favorably within the ATP-binding pockets of EGFR and VEGFR-2, thereby disrupting their catalytic activity and attenuating downstream oncogenic signaling.

Putative Therapeutic Target I: Epidermal Growth Factor Receptor (EGFR)

The inhibition of EGFR signaling is a clinically validated strategy in oncology. The structural similarities between N-(4-methylphenyl)-1H-indole-6-carboxamide and known indole-based EGFR inhibitors suggest that it may function as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain.

Proposed Mechanism of Action at EGFR

The proposed mechanism involves the indole scaffold forming key hydrogen bonds with the hinge region of the EGFR kinase domain, a common interaction motif for Type I and Type II kinase inhibitors. The N-(4-methylphenyl) substituent is predicted to occupy a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity.

Caption: Proposed mechanism of EGFR inhibition.

Experimental Workflow for Target Validation

A rigorous, multi-step experimental approach is essential to validate EGFR as a direct target.

Step 1: In Vitro Kinase Inhibition Assay

This initial screen directly measures the ability of the compound to inhibit the enzymatic activity of purified EGFR.

-

Protocol: A standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed.[5]

-

Recombinant human EGFR kinase is incubated with the test compound at various concentrations.

-

A specific peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a luciferase-based detection system.

-

The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is then calculated.

-

Step 2: Cellular Proliferation Assays

To ascertain if the observed kinase inhibition translates to a biological effect, the compound's impact on the proliferation of EGFR-dependent cancer cell lines is assessed.

-

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a widely used colorimetric method.[6]

-

EGFR-overexpressing cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the test compound for 48-72 hours.

-

MTT reagent is added, which is converted to a purple formazan product by metabolically active cells.

-

The formazan is solubilized, and the absorbance is measured to determine cell viability.

-

The GI50 (concentration for 50% growth inhibition) is calculated.

-

Step 3: Western Blot Analysis of Downstream Signaling

This experiment provides direct evidence of target engagement within a cellular context by examining the phosphorylation status of key downstream effectors of the EGFR pathway.

-

Protocol:

-

EGFR-dependent cells are treated with the test compound for a short duration.

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of EGFR, Akt, and ERK.

-

A decrease in the ratio of phosphorylated to total protein for these signaling molecules indicates successful target inhibition.

-

Putative Therapeutic Target II: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The dual inhibition of EGFR and VEGFR-2 is an attractive therapeutic strategy, as these pathways are often co-activated in tumors and contribute to a more aggressive phenotype.[2] The indole-6-carboxamide scaffold has also been implicated in the inhibition of VEGFR-2.[7]

Proposed Mechanism of Action at VEGFR-2

Similar to its proposed interaction with EGFR, N-(4-methylphenyl)-1H-indole-6-carboxamide is hypothesized to bind to the ATP-binding site of the VEGFR-2 kinase domain. The subtle differences in the topology of the ATP-binding pockets of EGFR and VEGFR-2 will dictate the compound's relative potency against each receptor.

Caption: Proposed mechanism of VEGFR-2 inhibition.

Experimental Workflow for Target Validation

The validation of VEGFR-2 as a target follows a similar logical progression as for EGFR, with specific assays tailored to angiogenesis.

Step 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This is the primary screen to determine the direct inhibitory effect on VEGFR-2 enzymatic activity.

-

Protocol: A VEGFR-2 Kinase Assay Kit is utilized.[8]

-

Recombinant human VEGFR-2 kinase is incubated with the test compound across a concentration gradient.

-

A poly (Glu, Tyr) substrate and ATP are added to initiate the phosphorylation reaction.

-

The reaction is stopped, and the amount of ADP produced is quantified using a luminescent assay.

-

The IC50 value is determined from the dose-response curve.

-

Step 2: Endothelial Cell Proliferation and Migration Assays

These cellular assays assess the functional consequences of VEGFR-2 inhibition on endothelial cells, the primary cell type involved in angiogenesis.

-

Protocol (Proliferation): Human Umbilical Vein Endothelial Cells (HUVECs) are treated with the test compound in the presence of VEGF, and proliferation is measured using an MTT or similar viability assay.[9]

-

Protocol (Migration): A wound-healing (scratch) assay or a Boyden chamber assay can be used to quantify the effect of the compound on VEGF-induced HUVEC migration.

Step 3: In Vitro Tube Formation Assay

This assay mimics the later stages of angiogenesis, where endothelial cells organize into capillary-like structures.

-

Protocol:

-

HUVECs are seeded onto a basement membrane matrix (e.g., Matrigel).

-

The cells are treated with the test compound in the presence of VEGF.

-

The formation of tube-like structures is observed and quantified by microscopy.

-

A reduction in the number and complexity of these structures indicates anti-angiogenic activity.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for N-(4-methylphenyl)-1H-indole-6-carboxamide is not extensively published, general trends for indole-based kinase inhibitors can provide valuable guidance for future optimization.[1]

| Moiety | Position | Potential Role in Activity |

| Indole NH | 1 | Hydrogen bond donor with the kinase hinge region. |

| Carboxamide Linker | 6 | Provides structural rigidity and acts as a hydrogen bond donor/acceptor. |

| 4-methylphenyl Group | N-substituent | Occupies a hydrophobic pocket; the methyl group may enhance binding through van der Waals interactions. |

Future drug development efforts should focus on systematically modifying each of these components to enhance potency and selectivity. For instance, the introduction of different substituents on the phenyl ring could modulate the electronic and steric properties, leading to improved interactions with the target kinases. Furthermore, exploring alternative substitution patterns on the indole ring could uncover novel interactions and improve the overall pharmacological profile.

Conclusion: A Promising Scaffold for Multi-Targeted Cancer Therapy

N-(4-methylphenyl)-1H-indole-6-carboxamide stands as a compelling starting point for the development of a new generation of anticancer agents. Its structural features, coupled with the established precedent of the indole-6-carboxamide scaffold, strongly suggest a mechanism of action centered on the inhibition of key receptor tyrosine kinases, namely EGFR and VEGFR-2. The multi-targeted nature of such an inhibitor is particularly advantageous in oncology, as it has the potential to simultaneously curb tumor cell proliferation and the blood supply that sustains it. The experimental workflows detailed in this guide provide a robust framework for rigorously validating these putative targets and elucidating the precise molecular mechanisms at play. Through a systematic and evidence-based approach, the full therapeutic potential of N-(4-methylphenyl)-1H-indole-6-carboxamide and its future analogs can be realized, offering new hope in the fight against cancer.

References

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2024). ResearchGate. [Link]

-

Dimerization and activation of EGFR and VEGFR2 initiate downstream signaling. (n.d.). ResearchGate. [Link]

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PMC. [Link]

-

VEGF and EGFR pathways in detail: Target for new therapies against cancer. (2011). YouTube. [Link]

-

The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. (2007). AACR Journals. [Link]

-

VEGFR-2 inhibitor – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

-

Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). MDPI. [Link]

-

VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). PMC. [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). RSC Publishing. [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). MDPI. [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). PMC. [Link]

-

Proliferation assays. (A) Incubation with VEGFR-1 and VEGFR-2... (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com.cn [promega.com.cn]

- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Toxicity Profile of N-(4-methylphenyl)-1H-indole-6-carboxamide

A Framework for the Preclinical Safety Assessment of a Novel Kinase Inhibitor Candidate

Abstract

N-(4-methylphenyl)-1H-indole-6-carboxamide belongs to a promising class of indole-carboxamide derivatives being investigated for their therapeutic potential, particularly as inhibitors of key signaling pathways in oncology. As with any novel chemical entity (NCE), a thorough understanding of its safety and toxicity profile is paramount before it can be considered for further development. This technical guide addresses the current landscape of toxicological data for this specific compound. Recognizing the absence of a comprehensive public dataset, this document provides a robust framework for establishing its safety profile. It is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded, tiered approach to preclinical toxicological evaluation. This guide details essential in vitro and in vivo assays, explains the causal relationships behind experimental choices, and provides actionable protocols to ensure scientific integrity and self-validating results.

Introduction and Current Landscape

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The N-aryl indole-6-carboxamide chemotype, in particular, has garnered significant interest for its potential to modulate the activity of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are critical drivers of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[2][3] N-(4-methylphenyl)-1H-indole-6-carboxamide is a representative of this chemical class.

A comprehensive search of publicly available scientific literature and safety databases reveals a critical gap: there is no dedicated, published safety and toxicity profile for N-(4-methylphenyl)-1H-indole-6-carboxamide. While related indole derivatives have been synthesized and evaluated for anti-proliferative activity, specific data on the acute toxicity, genotoxicity, or chronic toxicity of this exact molecule are not available.

Therefore, this guide will not present a retrospective analysis but a prospective strategy. It will serve as a whitepaper on the core directive for establishing the safety profile of this and similar NCEs. We will proceed from a position of assumed hazard, a fundamental principle in the safe handling of novel chemical structures.[4][5]

Physicochemical Profile and In Silico Assessment

Prior to initiating any biological testing, a thorough understanding of the compound's physicochemical properties is essential. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which are inextricably linked to its toxicological profile.

Caption: Hypothesized mechanism of on-target effects via EGFR/VEGFR-2 inhibition.

A Tiered Strategy for Preclinical Toxicological Evaluation

A structured, tiered approach is the most efficient and ethical way to build a comprehensive safety profile. This strategy progresses from high-throughput in vitro assays to more complex in vivo studies, with the data from each tier informing the decisions for the next.

Caption: Proposed workflow for the toxicological evaluation of NCEs.

Tier 1: In Vitro Toxicology

This tier aims to identify fundamental cellular liabilities using high-throughput, cost-effective assays.

Objective: To determine the concentration at which the compound causes cell death in both cancerous and non-cancerous cell lines. This provides an initial therapeutic index. Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [6] Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed cells (e.g., a non-cancerous line like HEK293 and a relevant cancer line like A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment. [7]2. Compound Treatment: Prepare a serial dilution of N-(4-methylphenyl)-1H-indole-6-carboxamide in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Replace the old medium with the compound-containing medium. Include vehicle-only (DMSO) and medium-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution in PBS to each well. 5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. [7]6. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. 7. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [6]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Objective: To determine if the compound can cause mutations in DNA, a key indicator of carcinogenic potential. Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test). Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. [8]The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation. [9] Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537). [9]2. Metabolic Activation: Prepare the S9 mixture (if required) according to standard protocols.

-

Test Mixture Preparation: In a sterile tube, combine:

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test compound at various concentrations (or positive/negative controls).

-

0.5 mL of sodium phosphate buffer (for tests without metabolic activation) or 0.5 mL of the S9 mixture. [10]4. Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the test mixture, vortex gently, and pour onto a minimal glucose agar plate. [11]5. Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control.

Objective: To assess the risk of drug-induced cardiac arrhythmias. Recommended Assay: hERG (human Ether-à-go-go-Related Gene) Channel Assay. Principle: The hERG gene encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes. [12]The assay uses automated patch-clamp electrophysiology to directly measure the current through hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells) in the presence of the test compound. [13]

Tier 2: Acute In Vivo Toxicology

Objective: To determine the toxicity of a single, high dose of the compound in a living organism. This study identifies the median lethal dose (LD₅₀) and provides critical information on potential target organs and clinical signs of toxicity. Recommended Study Design: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) or Up-and-Down Procedure (OECD Guideline 425). [14][15][16]Methodology:

-

Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rats or CD-1 mice).

-

Dosing: Administer the compound orally via gavage in a suitable vehicle. The procedure is stepwise, using 3 animals per step at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of each step determines the dose for the next step. [15]3. Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed to identify any macroscopic pathological changes in organs and tissues.

-

Endpoint: The study allows for the classification of the substance into a GHS toxicity category and provides an estimate of the LD₅₀.

Hazard Communication and Safe Handling

Given the absence of specific data, N-(4-methylphenyl)-1H-indole-6-carboxamide must be handled as a compound with unknown hazards. [5]All laboratory personnel must adhere to stringent safety protocols.

-

Engineering Controls: All work involving the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. [17]* Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

-

Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles. [4] * Hand Protection: Nitrile gloves should be worn. Double-gloving may be appropriate for handling concentrated solutions.

-

Body Protection: A lab coat must be worn and kept buttoned.

-

-

Storage: The compound should be stored in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [18]* Spill and Exposure Procedures:

-

Spill: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous material cleanup.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [4] * Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes.

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention for any route of exposure.

-

Conclusion

The safety and toxicity profile of N-(4-methylphenyl)-1H-indole-6-carboxamide is currently undefined. However, its structural relationship to a class of compounds with known potent biological activity necessitates a cautious and systematic approach to its evaluation. The tiered experimental framework outlined in this guide, progressing from in silico and in vitro assessments to targeted in vivo studies, provides a scientifically rigorous and resource-efficient pathway to elucidate its toxicological properties. By adhering to these principles and protocols, researchers can generate the high-quality, reliable data required to make informed decisions about the future development of this and other novel therapeutic candidates, ultimately ensuring both scientific advancement and human safety.

References

-

Thakur, K. (2018). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. SlideShare. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link] [4]19. Cyprotex. (n.d.). hERG Safety. Retrieved from [Link] [12]20. UNC Charlotte. (n.d.). Novel Chemicals With Unknown Hazards. Environmental Health and Safety. Retrieved from [Link] [5]21. U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

-

Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link] [13]23. Stinchcombe, T. E. (2009). Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. The Oncologist, 14(4), 300–308. [2]24. Shibuya, M. (2006). VEGFR-1 and VEGFR-2: two non-identical twins with a unique physiognomy. Growth Factors, 24(1), 8-14.

- Lemmon, M. A., & Schlessinger, J. (2017). Parallels and Distinctions in FGFR, VEGFR, and EGFR Mechanisms of Transmembrane Signaling. Biochemistry, 56(25), 3127–3140.

-

Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link] [17]27. Ciardiello, F., & Tortora, G. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Molecular Cancer Research, 5(3), 203–220. [3]28. Ghosh, C. C., et al. (2012). A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes. Science Signaling, 5(242), ra66.

- Kumar, A., et al. (2020). Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts. Organic & Biomolecular Chemistry, 18(34), 6682-6693.

-

PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

- Koshman, Y. E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences, 198(2), 316–327.

- Kong, W., et al. (2018). Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2-a]quinoxalin-6-ones and 2,3′-Spirobi[indolin]. Organic Letters, 20(17), 5314–5318.

-

Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

- Cheng, H., et al. (2011). A Novel Preclinical Strategy for Identifying Cardiotoxic Kinase Inhibitors and Mechanisms of Cardiotoxicity.

- Pointon, A., et al. (2013). Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Toxicological Sciences, 135(2), 304–315.

-

vivo Science GmbH. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Retrieved from [Link]

- Vaněk, T., & Holub, J. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079.

-

Pacific BioLabs. (n.d.). Preclinical Toxicology - Guidance M3. Retrieved from [Link]

- Wouters, J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry, 63(23), 14231–14260.

- Various Authors. (2017). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2017(5), 232-246.

-

Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1030. [19]42. de Souza, T. B., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 5(10), 1694–1705.

-

Various Authors. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(4), 117-121. [20]44. Wang, X., et al. (2022). Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. The Journal of Organic Chemistry, 87(11), 7246–7256.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. academic.oup.com [academic.oup.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. twu.edu [twu.edu]

- 5. safety.charlotte.edu [safety.charlotte.edu]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. atcc.org [atcc.org]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. archive.epa.gov [archive.epa.gov]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 14. ijrap.net [ijrap.net]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. wilcoprime.com [wilcoprime.com]

- 18. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 19. jscimedcentral.com [jscimedcentral.com]

- 20. japsonline.com [japsonline.com]

Methodological & Application

Application Note: Cell-Based Assay Development for N-(4-methylphenyl)-1H-indole-6-carboxamide

Introduction & Biological Context

N-(4-methylphenyl)-1H-indole-6-carboxamide (CAS: 1147791-45-4) represents a critical scaffold in the class of indole-6-carboxamide derivatives. While indole-based compounds are ubiquitous in medicinal chemistry, this specific 6-carboxamide lineage has recently emerged as a potent pharmacophore for Multi-Target Receptor Tyrosine Kinase (RTK) Inhibition , specifically targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Recent studies (2024-2025) have highlighted that indole-6-carboxylic acid derivatives exhibit significant antiproliferative effects against colorectal (HCT-116), lung (A549), and cervical (HeLa) cancer cell lines by arresting the cell cycle at the G2/M phase and inducing apoptosis [1, 2].

This Application Note provides a comprehensive guide to developing cell-based assays to validate the biological activity of N-(4-methylphenyl)-1H-indole-6-carboxamide. The protocols focus on three critical pillars:

-

Phenotypic Screening: Cell viability and IC50 determination.

-

Mechanistic Validation: Target engagement (phosphorylation status of EGFR/VEGFR).

-

Functional Angiogenesis: Endothelial tube formation assays.

Mechanism of Action (MOA) Visualization

The compound functions as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of the intracellular kinase domains of EGFR and VEGFR-2, it prevents autophosphorylation and blocks downstream oncogenic signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT).

Figure 1: Mechanism of Action. N-(4-methylphenyl)-1H-indole-6-carboxamide competitively binds the ATP pocket of EGFR/VEGFR, halting downstream proliferation signaling.

Experimental Protocols

Protocol A: Phenotypic Viability Assay (IC50 Determination)

Objective: Quantify the antiproliferative potency of the compound in EGFR-overexpressing cell lines.

Materials:

-

Compound: N-(4-methylphenyl)-1H-indole-6-carboxamide (10 mM stock in DMSO).

-

Cell Lines: HCT-116 (Colorectal) or A549 (Lung).[1]

-

Reagent: CellTiter-Glo® (Promega) or MTT Reagent.

-

Control: Erlotinib (Positive Control), DMSO (Vehicle).

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates (white opaque for Luminescence). Incubate for 24h at 37°C/5% CO2.

-

Compound Preparation: Prepare a 1:3 serial dilution of the compound in culture medium.

-

Range: 100 µM down to 0.1 nM (8–10 points).

-

Final DMSO: Maintain constant 0.1% DMSO across all wells.

-

-

Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 72 hours.

-

Readout (CellTiter-Glo):

-

Equilibrate plate to RT (30 min).

-

Add 100 µL CellTiter-Glo reagent.

-

Shake orbitally (2 min) to lyse cells.

-

Incubate (10 min) to stabilize signal.

-

Measure Luminescence (RLU).

-

-

Data Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model to calculate IC50.

Self-Validating Check:

-

Z-Factor: Calculate Z' using Positive (10 µM Erlotinib) and Negative (DMSO) controls. A Z' > 0.5 indicates a robust assay.

-

Reference IC50: HCT-116 IC50 should be in the low micromolar range (1–10 µM) for this class of compounds [1].

Protocol B: Mechanistic Target Engagement (Western Blot)

Objective: Confirm that the observed cell death is due to EGFR/VEGFR inhibition and not general toxicity.

Workflow:

-

Starvation: Seed A549 cells in 6-well plates. Once 70% confluent, switch to serum-free medium for 12–16 hours (to reduce basal phosphorylation).

-

Pre-treatment: Treat cells with N-(4-methylphenyl)-1H-indole-6-carboxamide (at IC50 and 5x IC50 concentrations) for 2 hours.

-

Stimulation: Stimulate cells with EGF (50 ng/mL) for 15 minutes to induce robust phosphorylation.

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

-

Immunoblotting:

-

Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2 (Thr202/Tyr204), Total ERK, GAPDH (Loading Control).

-

Detection: Chemiluminescence.

-

Expected Result:

-

Vehicle + EGF: Strong bands for p-EGFR and p-ERK.

-

Compound + EGF: Dose-dependent reduction in p-EGFR and p-ERK bands, with Total EGFR remaining constant.

Protocol C: Functional Angiogenesis (HUVEC Tube Formation)

Objective: Assess VEGFR-2 inhibition by measuring the disruption of endothelial capillary-like structures.

Workflow:

-

Matrix Prep: Thaw Matrigel™ (Growth Factor Reduced) on ice. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 min.

-

Cell Seeding: Resuspend HUVECs (1.5 x 10^4 cells/well) in EGM-2 medium containing the test compound (1, 5, 10 µM).

-

Incubation: Incubate for 4–6 hours at 37°C.

-

Imaging: Capture images using Phase Contrast microscopy (4x or 10x objective).

-

Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure:

-

Total Tube Length

-

Number of Junctions/Nodes

-

Interpretation: A potent VEGFR inhibitor will significantly reduce the number of closed loops and total tube length compared to the VEGF-stimulated control.

Data Presentation & Analysis

When reporting results for this compound, structure your data as follows to ensure comparability with literature standards.

Table 1: Expected Potency Profile (Hypothetical Reference Data)

| Cell Line | Tissue Origin | Target Expression | Expected IC50 (µM) | Assay Type |

| HCT-116 | Colorectal | High EGFR / Moderate VEGFR | 2.5 – 5.5 | MTT / Viability |

| A549 | Lung | High EGFR | 3.0 – 6.0 | CellTiter-Glo |

| HUVEC | Endothelial | High VEGFR-2 | 1.0 – 4.0 | Tube Formation |

| HEK-293 | Kidney (Normal) | Low | > 50.0 | Toxicity Control |

Statistical Rigor:

-

All experiments must be performed in biological triplicates (

). -

Significance testing: One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple concentrations against the Vehicle control.

Troubleshooting & Optimization

Solubility Issues:

-

Observation: Precipitation in cell culture media at high concentrations (>50 µM).

-

Solution: Indole-6-carboxamides can be lipophilic. Ensure the DMSO stock is 1000x (e.g., 10 mM stock for 10 µM final). Do not exceed 0.5% final DMSO concentration. If precipitation persists, use a solubility enhancer like cyclodextrin or switch to a lower serum concentration (2% FBS) during the assay window.

High Background in Western Blot:

-

Observation: High basal p-EGFR in untreated controls.

-

Solution: Ensure strict serum starvation (0% FBS) for at least 12 hours prior to drug treatment and EGF stimulation.

Lack of Potency:

-

Observation: IC50 > 20 µM.

-

Causality: The 4-methylphenyl group increases lipophilicity but may affect metabolic stability. Verify compound integrity via LC-MS. Consider that this compound may be a "hit" or "probe" rather than an optimized lead; check for off-target effects (e.g., P2X7 or MmpL3 inhibition if relevant to the model) [3].

References

-

Al-Wahaibi, L.H., et al. (2024). "New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation." Chemistry & Biodiversity, 21(2), e202301892.[1][2]

-

El-Miligy, M.M., et al. (2024). "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." Scientific Reports, via PMC.

-

Stec, J., et al. (2016). "Indole-2-carboxamide derivatives as a new class of antitubercular agents."[3] Journal of Medicinal Chemistry (Contextual reference for Indole-carboxamide scaffold diversity).

Sources

- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

"N-(4-methylphenyl)-1H-indole-6-carboxamide" high-throughput screening methods

Application Note: High-Throughput Screening (HTS) Strategies for N-(4-methylphenyl)-1H-indole-6-carboxamide Derivatives

Executive Summary & Scientific Context

N-(4-methylphenyl)-1H-indole-6-carboxamide (CAS: 1147791-45-4) represents a "privileged scaffold" in medicinal chemistry. The indole-6-carboxamide core is structurally significant due to its ability to mimic the purine ring of ATP, making it a frequent hit in screens for Kinase Inhibitors (specifically VEGFR-2 and EGFR) and Viral Polymerase Inhibitors (e.g., HCV NS5B).

This Application Note details a robust High-Throughput Screening (HTS) campaign designed to identify and validate this compound and its analogs. Unlike generic protocols, this guide addresses the specific physicochemical liabilities of the indole scaffold—namely, aqueous solubility and aggregation-based false positives.

Target Application: Discovery of Type II Kinase Inhibitors (VEGFR-2/KDR model). Primary Assay: ADP-Glo™ Kinase Assay (Luminescence). Orthogonal Assay: Surface Plasmon Resonance (SPR).

The Screening Funnel: Logic & Workflow

A successful HTS campaign requires a "Funnel" approach to filter noise from signal. For hydrophobic indoles like N-(4-methylphenyl)-1H-indole-6-carboxamide, we prioritize false-positive elimination early in the process.

HTS Workflow Diagram

Figure 1: The HTS Funnel designed to filter aggregation-based false positives common in indole screenings.

Protocol A: Primary Biochemical Screen (ADP-Glo)

Rationale: We utilize the ADP-Glo™ Kinase Assay (Promega) rather than fluorescence-based assays (like FRET). Indole derivatives can be autofluorescent in the blue/green spectrum, leading to high background noise in fluorescence intensity assays. ADP-Glo is a luminescent, end-point assay that measures ADP formation, directly correlating to kinase activity.

Materials:

-

Enzyme: Recombinant Human VEGFR-2 (KDR), 0.2 ng/µL.

-

Substrate: Poly (Glu, Tyr) 4:1 peptide, 0.2 mg/mL.

-

ATP: Ultrapure, 10 µM (at Km).

-

Compound: N-(4-methylphenyl)-1H-indole-6-carboxamide (10 mM DMSO stock).

-

Plate: 384-well solid white low-volume plates (Corning #4513).

Step-by-Step Methodology:

-

Compound Transfer:

-

Use an acoustic liquid handler (e.g., Echo 650) to transfer 20 nL of compound (10 mM stock) into assay wells to achieve a final concentration of 10 µM (assuming 20 µL final volume).

-

Control Wells: DMSO only (Negative Control/Max Signal), Staurosporine 1 µM (Positive Control/Min Signal).

-

-

Kinase Reaction Setup:

-

Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Dispense 5 µL of 2x Enzyme Mix (VEGFR-2) into wells.

-

Incubate for 10 minutes at RT (allows compound to bind the active site).

-

Dispense 5 µL of 2x Substrate/ATP Mix to initiate the reaction.

-

Final Volume: 10 µL.